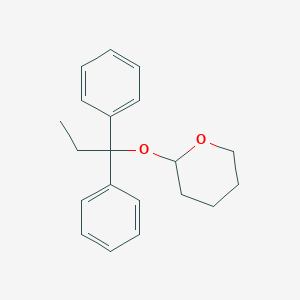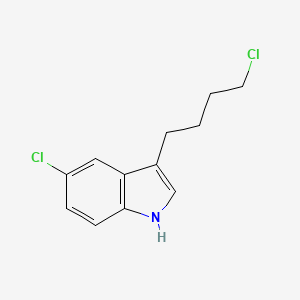![molecular formula C9H15NO2 B15163523 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one CAS No. 144214-53-9](/img/structure/B15163523.png)
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one is a compound belonging to the class of N-H oxaziridines. These compounds are known for their selective electrophilic amination properties, making them valuable in organic synthesis. The compound is characterized by its stereoselectivity and the absence of strongly acidic or basic byproducts, which makes it particularly interesting for various synthetic applications .
Preparation Methods
The economically feasible route for the production of 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed. This system allows for precise control of droplet dispersion, temperature, reaction time, and phase separation, resulting in a more efficient and safer synthesis process. Under optimal conditions, the concentration of the product obtained using the microreaction system is significantly higher than that obtained using batch technology .
Chemical Reactions Analysis
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles, making it valuable in organic synthesis.
Biology: The compound’s ability to selectively aminate nucleophiles makes it useful in various biological studies.
Medicine: Its unique properties are being explored for potential medical applications, particularly in drug synthesis and development.
Mechanism of Action
The mechanism by which 1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one exerts its effects involves its role as an electrophilic aminating agent. The compound selectively transfers an amino group to nucleophiles, driven by the release of ring strain and the formation of strong carbonyl, imine, or oxometal π-bonds. This process is characterized by its stereoselectivity and the absence of strongly acidic or basic byproducts .
Comparison with Similar Compounds
1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one can be compared with other N-H oxaziridines, such as:
1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester: This compound shares similar electrophilic amination properties but differs in its specific structure and reactivity.
Other N-H oxaziridines: These compounds generally have higher reactivity and lower synthetic costs but may vary in stability and specific applications.
This compound stands out due to its efficient and safe synthesis process, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
144214-53-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(1-oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one |
InChI |
InChI=1S/C9H15NO2/c1-2-8(11)10-9(12-10)6-4-3-5-7-9/h2-7H2,1H3 |
InChI Key |
VXIDLNYTHVYLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)

![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
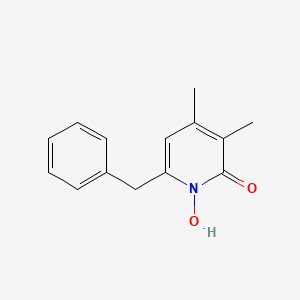
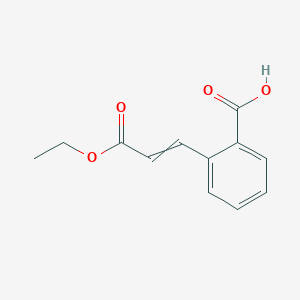
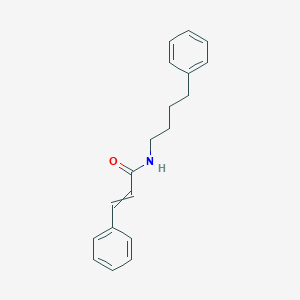


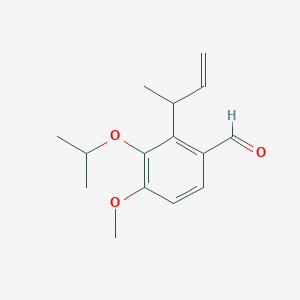

![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
